Acetamide, N-antipyrinyl-2-(p-iodophenyl)-
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Overview
Description
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is a complex organic compound with the molecular formula C13H15N3O2. It is known for its unique structure, which includes an acetamide group attached to an antipyrine moiety and a para-iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- typically involves the reaction of antipyrine derivatives with acetamide and iodinated aromatic compounds. One common method includes the acylation of 4-aminoantipyrine with acetic anhydride, followed by iodination using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation reduction.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins involved in pain and inflammation. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Acetamidoantipyrine: Similar structure but lacks the iodophenyl group.
4-Acetamidoantipyrine: Another derivative of antipyrine with similar properties.
N-Acetyl-4-aminoantipyrine: A related compound with acetyl and amino groups.
Uniqueness
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s radiographic or therapeutic properties are beneficial .
Properties
CAS No. |
62874-29-7 |
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Molecular Formula |
C19H18IN3O2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C19H18IN3O2/c1-13-18(21-17(24)12-14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
ULNBYCVDZZBDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)I |
Origin of Product |
United States |
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